Structural Isomerism with UT-11: Chemotype Divergence Despite Identical Molecular Formula
The target compound and UT-11 share the exact molecular formula C17H19Cl2N3O2S (MW 400.32), but they are constitutional isomers with distinct core scaffolds. The target is a benzenesulfonamide (Scaffold A), while UT-11 (R)-1-(5,6-dichlorobenzo[d]thiazol-2-yl)-N-(tetrahydrofuran-3-yl)piperidine-4-carboxamide possesses a benzothiazole-carboxamide core (Scaffold B) . This structural divergence translates into fundamentally different biological activity: UT-11 inhibits mPGES-1 with IC50 values of 0.10 µM (human SK-N-AS cells) and 2.0 µM (murine BV2 cells) [1]. The target sulfonamide has not been reported as an mPGES-1 ligand; its free aniline and sulfonamide NH are potential hydrogen-bond donors that could engage carbonic anhydrase or kinase ATP-binding sites instead [2]. No direct head-to-head activity comparison between the two isomers exists in the public domain.
| Evidence Dimension | Core scaffold and target engagement |
|---|---|
| Target Compound Data | Benzenesulfonamide scaffold; free 3-NH2 and sulfonamide NH; no reported mPGES-1 IC50 |
| Comparator Or Baseline | UT-11 (benzothiazole-carboxamide isomer): mPGES-1 IC50 = 0.10 µM (human SK-N-AS), 2.0 µM (murine BV2) |
| Quantified Difference | Scaffold switch from benzenesulfonamide to benzothiazole-carboxamide; predicted target class shift from sulfonamide-binding enzymes to mPGES-1 |
| Conditions | Structural identity confirmed by SMILES comparison; biological data from LPS-induced PGE2 production assays in SK-N-AS and BV2 cells [1] |
Why This Matters
Procurement of the correct isomer is essential when the research goal is structure-activity relationship (SAR) exploration of sulfonamide pharmacophores; a molecular-formula match alone is insufficient, and orthogonal identity confirmation (e.g., NMR, HPLC retention time) is required.
- [1] Sluter, M.N. et al. ACS Pharmacol. Transl. Sci. 2023, 6, 587–599 (mPGES-1 IC50 data for UT-11). View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181 (class-level inference for sulfonamide target engagement). View Source
